molecular formula C18H18N4O2S B6249929 N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine CAS No. 321973-14-2

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine

Cat. No.: B6249929
CAS No.: 321973-14-2
M. Wt: 354.4
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Description

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with benzyl halides.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl thiol and appropriate leaving groups.

    Attachment of the Dimethoxyphenyl Group: The final step involves the condensation of the triazole derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity, bind to receptors to modulate signaling pathways, or interact with DNA/RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-phenylmethanimine: Similar structure but lacks the dimethoxy groups.

    N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine: Similar structure but has a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine is unique due to the combination of the benzylsulfanyl and dimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

321973-14-2

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4

Purity

95

Origin of Product

United States

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